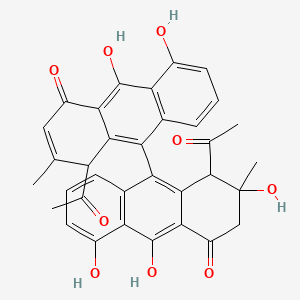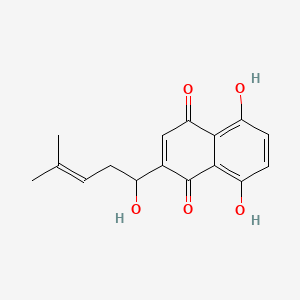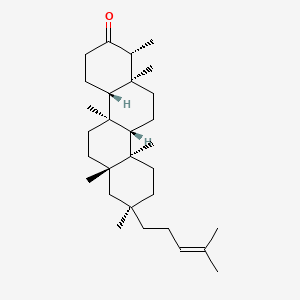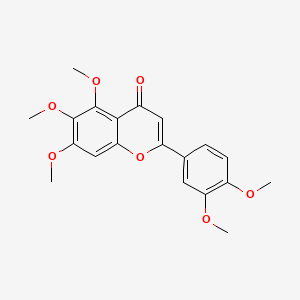
Sodium decanoate
概要
説明
Sodium Decanoate, also known as sodium caprate, is the sodium salt of caproic acid, a 10-carbon saturated fatty acid . It has an amphiphilic character and can form micelles and liquid crystalline phases in aqueous solution .
Synthesis Analysis
The synthesis of Sodium Decanoate involves various analytical procedures . The Quality Control (QC) Laboratory personnel use these procedures for testing Sodium Decanoate Raw Material, In-Process, and Finished Goods .Molecular Structure Analysis
The molecular formula of Sodium Decanoate is C10H19NaO2 . It has a molecular weight of 194.25 g/mol .Chemical Reactions Analysis
Sodium Decanoate has a linear formula of CH3(CH2)8COONa . It is a stable compound and does not have any specific chemical reactions associated with it based on the available data.Physical And Chemical Properties Analysis
Sodium Decanoate is a white solid . It is soluble in water and ethanol . It is stable under normal conditions .科学的研究の応用
Oral Peptide Drug Delivery
Sodium decanoate is utilized as a gastrointestinal permeation enhancer in the development of oral peptide pharmaceuticals. It has been actively studied for its ability to enhance the permeability of various drugs, particularly low permeable chemical drugs . This application is crucial for the effective oral administration of peptide-based drugs, which traditionally face challenges due to poor intestinal absorption.
Intestinal Health and Antioxidation
Research indicates that Sodium decanoate can improve the intestinal epithelial barrier and antioxidant capacity . It activates the G Protein-Coupled Receptor-43 (GPR-43), leading to upregulated expression of tight junction proteins and improved antioxidant capacity in both cell models and animal studies . This contributes to better gut health and could potentially be used to enhance growth performance in animals.
Nutritional Supplementation
Sodium decanoate is present in certain diets to improve daily weight gain, particularly in young animals like piglets. It is considered to have a positive impact on growth performance, possibly due to its effects on the intestinal barrier and microbiota .
Antimicrobial Activity
Medium chain fatty acids, including Sodium decanoate, exhibit broad-spectrum antimicrobial activity against a range of bacterial species. This property is beneficial for improving gut health and can be leveraged in the development of new antimicrobial agents .
Metabolic Research
Sodium decanoate is used in metabolic research, particularly in studies involving differentiated human-induced pluripotent stem cell-derived astrocytes. It plays a role in understanding the differential metabolism of medium-chain fatty acids.
Enhancement of Intestinal Morphology
Studies have shown that Sodium decanoate can increase ileal villus height in mice, which is indicative of enhanced intestinal morphology. This can result in increased nutrient absorption and overall better intestinal health .
作用機序
Target of Action
Sodium decanoate, also known as sodium caprate, primarily targets the intestinal epithelial cells . It has been shown to activate the G protein-coupled receptor-43 (GPR-43) , which plays a crucial role in maintaining gut health and homeostasis .
Mode of Action
Sodium decanoate interacts with its targets by upregulating the expression of tight junction proteins . These proteins are critical for maintaining the integrity of the intestinal barrier, preventing the passage of harmful substances from the gut into the bloodstream .
Biochemical Pathways
The activation of GPR-43 by sodium decanoate leads to an improvement in antioxidant capacity . This is likely due to the modulation of various biochemical pathways involved in oxidative stress response . Additionally, sodium decanoate increases the α-diversity of ileal microbiota and the concentration of volatile fatty acids , which are known to have beneficial effects on gut health.
Pharmacokinetics
It has been actively studied for its ability to enhance the permeability of various drugs, particularly those with low permeability .
Result of Action
The activation of GPR-43 and the upregulation of tight junction proteins by sodium decanoate result in improved intestinal morphology and gut physical barrier . This leads to an increase in weight gain and ileal villus height in mice models . Moreover, it enhances the antioxidant capacity in both intestinal epithelial cells treated by H2O2 and mice models .
Action Environment
The action of sodium decanoate can be influenced by various environmental factors. For instance, in vitro and in vivo assays have shown that sodium decanoate can improve intestinal barrier and antioxidant functions in the presence of oxidative stress, as induced by H2O2 . .
Safety and Hazards
将来の方向性
Sodium Decanoate has been used in studies to enhance the permeability of various drugs . It has shown potential in improving intestinal epithelial barrier and antioxidation via activating G Protein-Coupled Receptor-43 . This suggests that Sodium Decanoate could have significant applications in the development of oral peptide pharmaceuticals .
特性
IUPAC Name |
sodium;decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2.Na/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWQZURFGYXCEO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
334-48-5 (Parent) | |
| Record name | Sodium caprate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0027351 | |
| Record name | Sodium decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Decanoic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Sodium decanoate | |
CAS RN |
1002-62-6 | |
| Record name | Sodium caprate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM CAPRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I820XKV2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium caprate enhance drug absorption?
A1: Sodium caprate primarily acts by reversibly opening tight junctions in epithelial and endothelial tissues, such as those found in the intestine, nasal mucosa, and even the blood-brain barrier [, , , , , ]. This opening widens the paracellular space, facilitating the passage of drug molecules across the cell layer [, ]. Studies suggest its action involves disrupting claudin-5 trans-interactions and reducing polymerized actin at the perijunctional region without affecting zonula occludens protein 1 (ZO-1) [].
Q2: What is the role of sodium caprate in drug delivery systems?
A2: Due to its absorption-enhancing properties, sodium caprate is investigated as a key component in drug delivery systems, particularly for poorly permeable drugs [, ]. Its inclusion in oral formulations, for example, has shown to improve the bioavailability of various drugs like berberine chloride [] and the peptide drug LY [].
Q3: Does sodium caprate affect intracellular calcium levels?
A3: Yes, studies show that sodium caprate can increase intracellular calcium levels in a dose-dependent manner, even in the absence of extracellular calcium []. This increase is linked to the activation of phospholipase C, leading to calcium release from intracellular stores [].
Q4: What is the molecular formula and weight of sodium caprate?
A4: Sodium caprate (Sodium decanoate) has the molecular formula C10H19NaO2 and a molecular weight of 194.24 g/mol.
Q5: What is the impact of sodium caprate on insulin stability in nasal preparations?
A6: Studies on intranasal insulin preparations indicate that sodium caprate, compared to sodium glycocholate, might lead to a slightly faster degradation of insulin over a week-long period []. This difference highlights the importance of careful excipient selection and stability testing during formulation development.
Q6: How does the presence of sodium caprate impact the pharmacokinetics of co-administered drugs?
A7: Sodium caprate, due to its permeation-enhancing effect, can significantly alter the pharmacokinetics of co-administered drugs, particularly those with low inherent bioavailability []. Studies have shown that it can increase the rate and extent of absorption, leading to higher peak plasma concentrations (Cmax) and greater overall exposure (AUC) [, ].
Q7: Does sodium caprate affect the pharmacokinetics of metformin?
A8: A study investigating the co-administration of sodium caprate-containing insulin tregopil with metformin revealed no clinically significant effect on metformin's pharmacokinetic parameters []. This finding suggests that sodium caprate might not interfere with the absorption of all drugs, highlighting the need for case-by-case evaluations.
Q8: What are some in vitro models used to study the effects of sodium caprate on drug absorption?
A9: Caco-2 cell monolayers, derived from human intestinal epithelial cells, serve as a valuable in vitro model for investigating the absorption-enhancing effects of sodium caprate [, , , ]. These models help assess its impact on drug permeability and elucidate its mechanisms of action.
Q9: Has the efficacy of sodium caprate been validated in animal models?
A10: Yes, numerous studies have employed animal models, including rats and pigs, to evaluate the in vivo efficacy and safety of sodium caprate [, , , ]. These studies have demonstrated its potential to enhance the bioavailability and efficacy of various drugs, supporting its potential for clinical applications.
Q10: Is there evidence of sodium caprate's efficacy in enhancing drug delivery to the brain?
A11: While primarily recognized for enhancing intestinal absorption, studies suggest that sodium caprate might also improve drug delivery to the brain []. Research using vigabatrin, an antiepileptic drug, showed increased brain GABA levels and amplified pharmacological effects when co-administered with sodium caprate [].
Q11: What is the safety profile of sodium caprate?
A12: While generally considered safe at appropriate doses, sodium caprate at high concentrations may cause transient, superficial damage to the intestinal epithelium in rats []. Notably, the damaged tissue showed remarkable capacity for rapid repair []. This finding underscores the need for careful dose optimization and consideration of potential local effects.
Q12: Can sodium caprate be used to target specific tissues?
A12: While sodium caprate's primary action is not tissue-specific, its incorporation into targeted drug delivery systems could enhance drug delivery to specific sites. For example, its use in nanoparticulate systems or in conjunction with other targeting ligands could potentially improve the therapeutic index of drugs.
Q13: How does sodium caprate influence the dissolution of poorly soluble drugs?
A15: Sodium caprate can enhance the dissolution rate of poorly soluble drugs by improving their wettability and facilitating their dissolution in aqueous media []. This effect is particularly relevant for oral drug delivery, where rapid dissolution is crucial for achieving therapeutic drug concentrations.
Q14: Does sodium caprate affect the solubility and trypanocidal activity of ursolic acid?
A16: Research on ursolic acid, a potential antiparasitic drug, revealed that incorporating it into a solid dispersion with sodium caprate and poloxamer 407 significantly improved its solubility and in vivo trypanocidal activity []. This enhancement highlights sodium caprate's potential in overcoming the limitations of poorly soluble drugs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B1680978.png)